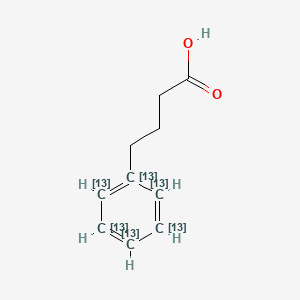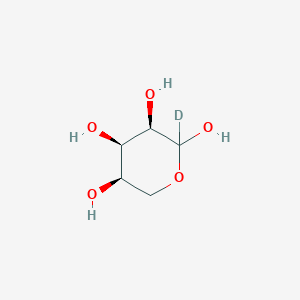![molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0](/img/structure/B584011.png)
D-[4-13C]Threose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“D-[4-13C]Threose” is a variant of Threose, a four-carbon monosaccharide with the molecular formula C4H8O4 . It has a terminal aldehyde group rather than a ketone in its linear chain, and so is considered part of the aldose family of monosaccharides . The “this compound” variant has a non-standard isotope .
Synthesis Analysis
The synthesis of D-Threose involves various chemical processes. For instance, the chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) carrying either a benzyl or phenylpropyl side chain at the pyrimidine C-5 position has been described .
Molecular Structure Analysis
The molecular formula of this compound is C3 13CH8O4 . It has an average mass of 121.097 Da and a mono-isotopic mass of 121.045616 Da . It has two of three defined stereocenters .
Chemical Reactions Analysis
When D-Threose is reduced, a symmetry element is introduced (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a molar refractivity of 24.8±0.3 cm3, and a molar volume of 70.7±3.0 cm3 . Its surface tension is 70.5±3.0 dyne/cm, and its polarizability is 9.8±0.5 x 10^-24 cm3 .
科学的研究の応用
L-Threose and Lens Tissue
L-Threose, a degradation product of ascorbic acid, shows a significant ability to glycate and crosslink lens proteins in vitro. Research indicates that L-threose is formed in the lens and undergoes rapid reduction within the lens, presumably by aldose reductase, which suggests implications for eye health (Ortwerth et al., 1994).
Synthesis of D-erythro-Sphingosines
D-Threose is used as an intermediate in the synthesis of D-erythro-sphingosines, which are important compounds in biochemical research and drug discovery (Schmidt & Zimmermann, 1986).
DNA/TNA and RNA/TNA Chimeric Duplexes
Threose nucleic acid (TNA), which incorporates threose sugars, is studied in the context of RNA chemical etiology. TNA forms stable complementary Watson–Crick homoduplexes and heteroduplexes with DNA and RNA, offering insights into genetic polymer interactions (Anosova et al., 2016).
Synthesis and Analysis of 13C-Substituted Pentos-2-uloses
Research on 13C-substituted D-threo-pentos-2-ulose and its derivatives provides valuable data on the conformational properties of sugars, which is crucial for understanding biochemical processes (Vuorinen & Serianni, 1990).
Unbiased Threose Nucleic Acid (TNA) Polymers
TNA's ability to undergo Darwinian evolution and its nuclease-resistant backbone make it a candidate for biotechnological applications. Research has shown the importance of using 7-deazaguanine to suppress G:G mispairing in TNA transcription (Dunn et al., 2015).
Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose
This research provides insights into the synthesis and NMR analysis of D-threo-2-pentulose and its isotopically substituted derivatives, contributing to our understanding of sugar chemistry (Vuorinen & Serianni, 1991).
Safety and Hazards
作用機序
Target of Action
D-[4-13C]Threose is a naturally occurring carbohydrate
Mode of Action
It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose
Biochemical Pathways
D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.
Result of Action
It is known that D-threose can rotate a beam of plane-polarized light
特性
IUPAC Name |
(3S,4R)-(513C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-FKHXTLJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)

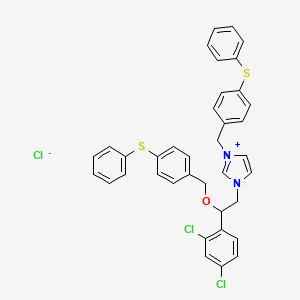
![D-[3-13C]Ribose](/img/structure/B583934.png)
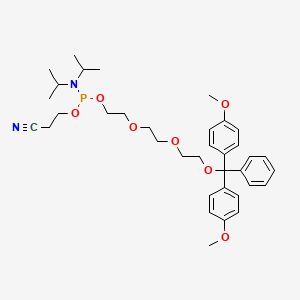

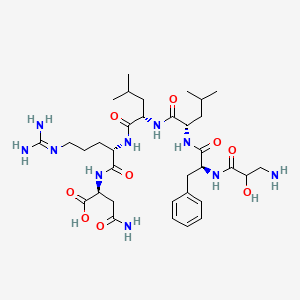

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)
